molecular formula C11H15NO4 B8684916 3,4-Dimethoxyphenylcarbamic acid ethyl ester

3,4-Dimethoxyphenylcarbamic acid ethyl ester

Cat. No.: B8684916
M. Wt: 225.24 g/mol
InChI Key: HJXGURKBJDMUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxyphenylcarbamic acid ethyl ester is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl N-(3,4-dimethoxyphenyl)carbamate

InChI

InChI=1S/C11H15NO4/c1-4-16-11(13)12-8-5-6-9(14-2)10(7-8)15-3/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

HJXGURKBJDMUET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 919 g (6 mol) of 3,4-dimethoxyaniline in 5 L of methylene chloride was treated with 3.3 L of 2N sodium hydroxide. The reaction mixture was cooled to 12° C. and 603 mL (6.3 mol) of ethyl chloroformate was added at a rate to keep the temperature between 25°-30° C. The reaction mixture was stirred at room temperature for 2 hr and the layers were separated. The aqueous layer was extracted with 3×1500 mL of methylene chloride and the combined organic layers were dried over sodium sulfate and treated with Darco*. Evaporation gave an oil to which 3 L of ethyl acetate and 1 L of hexanes were added to crystallize the product. After cooling at 4° C. for 3 hr, the product was filtered and washed with 3×1 L of hexanes. Drying under vacuum gave 1133 g (84%) of the product, mp 75°-78° C. NMR (CDCl3) δ 1.30 (t, 3H, J=7 Hz, OCH2 --CH3), 3.83 (s, 6H, OCH3), 4.18 (q, 2H, J=7 Hz, OCH2 --CH3), 6.58 (br s, 1H, NH ), 6.70 (m, 2H, ArH), 7.12 (m, 1H, ArH).
Quantity
919 g
Type
reactant
Reaction Step One
Quantity
3.3 L
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
603 mL
Type
reactant
Reaction Step Two
Yield
84%

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